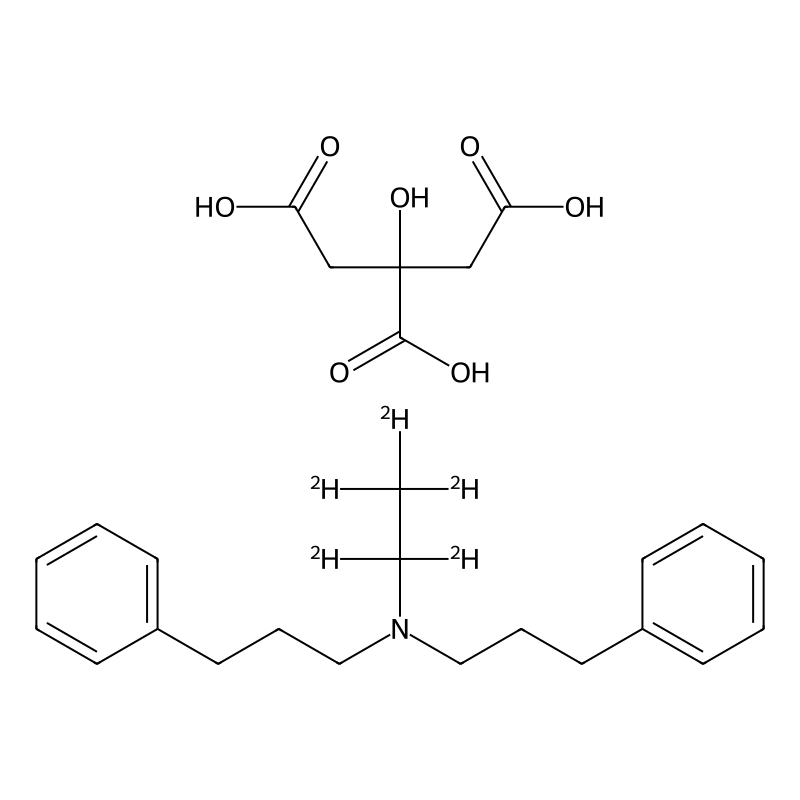Alverine-d5 Citrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Model Compound in Enzyme Studies
- ADC's well-defined structure makes it a valuable model compound in studies investigating enzyme-catalyzed reactions.
- Scientists can substitute specific hydrogens in ADC molecules with deuterium (a heavier isotope of hydrogen). This isotopic substitution allows researchers to track the movement of ADC through the enzyme's reaction pathway using techniques like mass spectrometry [].
Probe for Enzyme-Substrate Interactions
- ADC's ability to bind to enzymes makes it a useful probe to explore the intricate interactions between enzymes and their substrates (the molecules enzymes act upon).
- By studying how ADC interacts with an enzyme compared to the natural substrate, researchers can gain insights into the enzyme's active site and its mechanism of action [].
Understanding Enzyme Mechanisms
Alverine-d5 citrate is a stable isotope-labeled derivative of alverine citrate, primarily used in pharmacological research. Its chemical formula is with a molecular weight of approximately 473.57 g/mol. The compound appears as a white to off-white crystalline powder and is slightly soluble in water and methylene chloride, with limited solubility in ethanol .
Alverine citrate itself is an antispasmodic agent that acts directly on smooth muscles, particularly in the gastrointestinal and uterine tracts, making it useful in treating conditions such as irritable bowel syndrome. The "d5" designation indicates that the compound contains five deuterium atoms, enhancing its utility in various analytical and biological studies .
Alverine-d5 citrate can be synthesized through reactions involving alverine and citric acid. The primary reaction involves mixing equimolar amounts of these two compounds, resulting in the formation of the citrate salt. The synthesis of alverine itself can occur through two main methods:
- Reaction with 3-Phenylpropylchloride: This method involves reacting 3-phenylpropylchloride with ethylamine in the presence of potassium hydroxide to yield alverine.
- Hydrogenation of 3-Phenylpropenal: In this method, 3-phenylpropenal reacts with ethylamine using hydrogen gas as a reducing agent, facilitated by platinum as a catalyst, leading to the formation of alverine .
Alverine-d5 citrate exhibits significant biological activity as an anticholinergic agent, primarily functioning as a spasmolytic drug. It directly relaxes intestinal and uterine smooth muscles, alleviating spasms associated with gastrointestinal disorders. Research has shown that it may enhance the efficacy of other medications, such as fluconazole against fungal infections like Candida albicans, and can be combined with simeticone for abdominal pain relief linked to irritable bowel syndrome .
The synthesis methods for alverine-d5 citrate typically mirror those for alverine but require deuterated starting materials to incorporate deuterium into the final product. The two primary methods include:
- Refluxing with Deuterated Reagents: Using deuterated versions of 3-phenylpropylchloride or 3-phenylpropenal in the synthesis process.
- Deuteration during Hydrogenation: Employing deuterated hydrogen gas during the catalytic hydrogenation step to introduce deuterium into the alverine structure .
Alverine-d5 citrate is utilized primarily in pharmacological research due to its stable isotope labeling, which allows for precise tracking in metabolic studies and drug interaction assessments. Its applications include:
- Investigating pharmacokinetics and pharmacodynamics.
- Studying drug interactions and mechanisms of action.
- Assessing its effects on energy metabolism shifts from mitochondrial respiration to glycolysis .
Studies involving alverine-d5 citrate have highlighted its role in various interaction pathways:
- It has been shown to synergize with antifungal agents like fluconazole.
- Research indicates potential interactions with other antispasmodics or analgesics when used for abdominal pain management.
- Its mechanism of action on phasic smooth muscles has been explored within signal transduction networks, providing insights into its therapeutic efficacy and safety profiles .
Alverine-d5 citrate shares similarities with several other compounds that exhibit antispasmodic or smooth muscle relaxant properties. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Alverine Citrate | Non-deuterated version; widely used antispasmodic | |
| Hyoscine Butylbromide | Anticholinergic; used for gastrointestinal spasms | |
| Dicyclomine | Anticholinergic; used for irritable bowel syndrome | |
| Mebeverine | Spasmolytic; acts on smooth muscle without anticholinergic effects |
Alverine-d5 citrate's uniqueness lies in its stable isotope labeling, which allows for advanced research applications not possible with non-labeled compounds. This feature enhances its utility in tracing metabolic pathways and understanding drug interactions more comprehensively .








